

"methyl citrate chemical properties and structure"

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Compound of Interest

Compound Name: Methyl citrate

Cat. No.: B3326548

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An In-depth Technical Guide to the Chemical Properties and Structure of **Methyl Citrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **methyl citrate** esters. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the various forms of **methyl citrate**, their physicochemical characteristics, detailed experimental protocols for their synthesis and analysis, and their relevance in biological pathways.

Introduction to Methyl Citrate Esters

Methyl citrate refers to a group of esters derived from citric acid and methanol. Depending on the number of carboxylic acid groups on the citric acid molecule that are esterified, **methyl citrate** can exist as monomethyl citrate, dimethyl citrate, or trimethyl citrate. These compounds have applications as non-toxic plasticizers, chemical intermediates in the synthesis of pharmaceuticals and pesticides, and as additives in various industrial products.[1][2][3] Trimethyl citrate, for instance, is used as a flame retardant in candles and as a raw material for hot melt adhesives.[2][4]

Chemical Structure and Isomers

Citric acid is a tricarboxylic acid, and its esterification with methanol can yield three different methyl ester derivatives. The structures of these esters are fundamental to their chemical properties and reactivity.

- **Monomethyl Citrate:** One of the three carboxylic acid groups is esterified.
- **Dimethyl Citrate:** Two of the three carboxylic acid groups are esterified. A notable isomer is 1,5-dimethyl citrate.
- **Trimethyl Citrate:** All three carboxylic acid groups are esterified.

Physicochemical Properties

The physical and chemical properties of **methyl citrate** esters vary based on their degree of esterification. The following tables summarize the key quantitative data for monomethyl, dimethyl, and trimethyl citrate.

Table 1: Physicochemical Properties of Monomethyl Citrate

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₂ O ₇	
Molecular Weight	220.18 g/mol	
Appearance	Solid powder	
Solubility	Soluble in DMSO	

Table 2: Physicochemical Properties of 1,5-Dimethyl Citrate

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₂ O ₇	
Molecular Weight	220.18 g/mol	
Appearance	White to off-white solid	
Melting Point	>115°C (decomposes)	
Solubility	Soluble in DMSO, slightly soluble in methanol	

Table 3: Physicochemical Properties of Trimethyl Citrate

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₄ O ₇	
Molecular Weight	234.2 g/mol	
Appearance	White to grayish-white solid	
Melting Point	76-78 °C	
Boiling Point	176 °C at 16 mmHg	
Water Solubility	Some solubility	
Odor	Distinctive ester fragrance	

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of **methyl citrate** esters in a research and development setting.

Synthesis of Trimethyl Citrate

Method 1: Acid-Catalyzed Esterification with Thionyl Chloride

This protocol describes the synthesis of **trimethyl citrate** using citric acid and methanol with thionyl chloride as a catalyst.

- Materials: Citric acid (46.8 mmol), anhydrous methanol, thionyl chloride (0.28 mol), hexane, ethyl acetate.
- Procedure:
 - Dissolve citric acid in anhydrous methanol under a nitrogen atmosphere.
 - Slowly add thionyl chloride dropwise at 0 °C.
 - Stir the reaction mixture at 0 °C for 1 hour.
 - Allow the mixture to warm to room temperature and continue stirring overnight.
 - Remove volatile components by distillation under reduced pressure.
 - Recrystallize the resulting solid residue from a hexane/ethyl acetate solvent mixture to yield white crystalline **trimethyl citrate**.

Method 2: Multi-step Esterification with p-Toluenesulfonic Acid

This method involves a multi-step process to drive the esterification to completion.

- Materials: Citric acid, methanol, p-toluenesulfonic acid.
- Procedure:
 - Mix citric acid and methanol with p-toluenesulfonic acid and heat under reflux for 3 to 6 hours.
 - Perform distillation at normal pressure to recover methanol, followed by reduced pressure distillation to remove the water generated.
 - Repeat the process of adding methanol, refluxing, and distillation 3 to 6 times to ensure complete conversion.
 - After the final distillation, add water to dissolve the remaining materials, then cool to induce crystallization and isolate the **trimethyl citrate** product.

Enzymatic Synthesis of 1,5-Dimethyl Citrate

This protocol outlines a greener synthesis route using lipase catalysis.

- Materials: Anhydrous citric acid, anhydrous methanol, immobilized *Candida antarctica* Lipase B (e.g., Novozym® 435), anhydrous toluene (optional), 3Å molecular sieves.
- Procedure:
 - In a dry reaction vessel, combine citric acid (1 equivalent) and anhydrous methanol (2-5 equivalents). Anhydrous toluene can be used as a solvent.
 - Add activated 3Å molecular sieves (10-20% w/w of citric acid) to remove water produced during the reaction.
 - Establish an inert atmosphere (e.g., Nitrogen or Argon).
 - Heat the mixture to 40-60 °C with stirring.
 - Add the immobilized lipase (5-10% w/w of total substrates).
 - Maintain the reaction at the set temperature with continuous stirring for 24-48 hours.
 - Monitor the reaction progress using TLC, GC, or HPLC.
- Purification:
 - Filter off the immobilized enzyme and molecular sieves.
 - If a solvent was used, concentrate the filtrate under reduced pressure.
 - Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted citric acid, followed by a brine wash.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude **1,5-dimethyl citrate**.
 - For higher purity, perform silica gel column chromatography.

Analytical Characterization

The characterization of **methyl citrate** esters is essential to confirm their identity and purity.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to elucidate the structure of **methyl citrate** esters. For 1,5-dimethyl citrate, the two methylene groups are diastereotopic and are expected to appear as two separate signals, each split into a doublet. The chemical shifts of the methyl protons are also characteristic.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify functional groups. For citrate esters, characteristic peaks include O-H, C-H, and C=O stretching vibrations. The carbonyl (C=O) stretch of the ester group typically appears in the region of 1750-1735 cm^{-1} .

Chromatographic Analysis

Gas chromatography (GC) is a common technique for the analysis of methyl esters due to their volatility and thermal stability. For GC analysis, non-volatile citric acid can be derivatized to its more volatile methyl ester form. The analysis is often performed by converting the acids to their fatty acid methyl esters (FAMES) before injection into the GC system.

Biological Context: The Methylcitrate Cycle

The methylcitrate cycle is a metabolic pathway found in various bacteria and fungi that metabolizes propionyl-CoA, a toxic intermediate. This pathway is crucial for the detoxification of propionyl-CoA and plays a significant role in the propionate metabolism of these organisms.

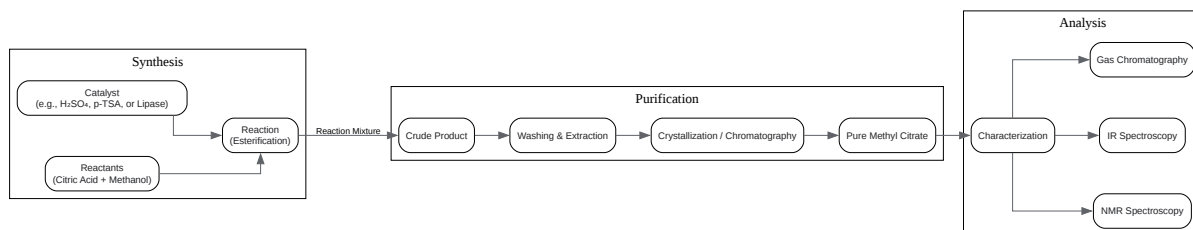
The key steps of the methylcitrate cycle are:

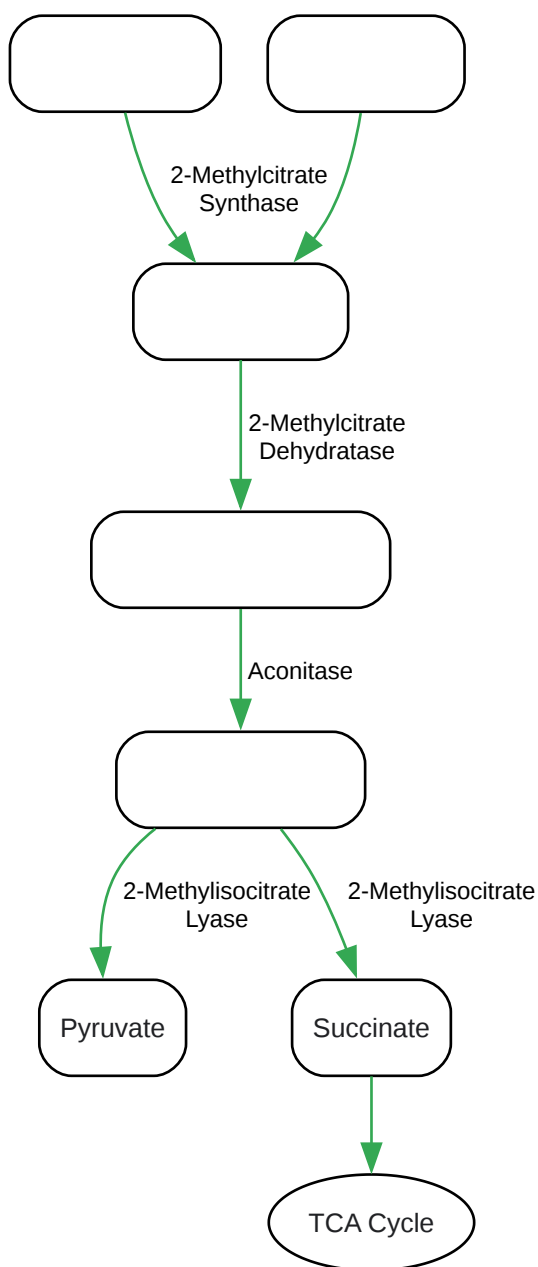
- **Condensation:** Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by 2-methylcitrate synthase.
- **Dehydration and Hydration:** 2-methylcitrate is converted to 2-methyl-cis-aconitate by 2-methylcitrate dehydratase, and then to 2-methylisocitrate by aconitase.
- **Cleavage:** 2-methylisocitrate is cleaved by 2-methylisocitrate lyase to yield pyruvate and succinate.

The products, pyruvate and succinate, can then enter central metabolic pathways like the TCA cycle.

Visualizations

Experimental Workflow for Synthesis and Analysis of Methyl Citrate





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